(1-(4-chlorobenzyl)-1H-imidazol-4-yl)methanol
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Overview
Description
(1-(4-chlorobenzyl)-1H-imidazol-4-yl)methanol: is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a chlorophenyl group attached to the imidazole ring, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-chlorobenzyl)-1H-imidazol-4-yl)methanol typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde. This reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry .
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its role in enzyme inhibition .
Medicine:
- Explored as a potential therapeutic agent for various diseases.
- Used in the development of drugs targeting specific biological pathways .
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (1-(4-chlorobenzyl)-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
[1-(4-Chlorobenzyl)-4-piperidinyl]methanol: Similar structure but with a piperidine ring instead of an imidazole ring.
[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}methanol]: Contains additional functional groups, leading to different chemical properties.
Uniqueness:
- The presence of both the chlorophenyl group and the imidazole ring in (1-(4-chlorobenzyl)-1H-imidazol-4-yl)methanol provides a unique combination of chemical reactivity and biological activity.
- Its ability to participate in a wide range of chemical reactions and its potential applications in various fields make it a versatile and valuable compound .
Properties
Molecular Formula |
C11H11ClN2O |
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Molecular Weight |
222.67 g/mol |
IUPAC Name |
[1-[(4-chlorophenyl)methyl]imidazol-4-yl]methanol |
InChI |
InChI=1S/C11H11ClN2O/c12-10-3-1-9(2-4-10)5-14-6-11(7-15)13-8-14/h1-4,6,8,15H,5,7H2 |
InChI Key |
FRRMWBCTVSMECU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)CO)Cl |
Origin of Product |
United States |
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